molecular formula C15H15NO2 B2364732 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]pyridine CAS No. 2408970-45-4

3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]pyridine

Cat. No.: B2364732
CAS No.: 2408970-45-4
M. Wt: 241.29
InChI Key: WLSMQURKMGYTMC-UHFFFAOYSA-N
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Description

3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]pyridine is an organic compound that features a pyridine ring substituted with a 3-methyl group and a 4-(oxiran-2-ylmethoxy) group

Scientific Research Applications

3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]pyridine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]pyridine typically involves the reaction of 3-methyl-4-hydroxyphenylpyridine with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]pyridine involves its interaction with specific molecular targets and pathways. The oxirane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]pyridine is unique due to the presence of both a pyridine ring and an oxirane ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[3-methyl-4-(oxiran-2-ylmethoxy)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-7-12(13-3-2-6-16-8-13)4-5-15(11)18-10-14-9-17-14/h2-8,14H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSMQURKMGYTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=CC=C2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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